Chemical PurityReproducible SynthesisQuality Control
Sourcing heterocyclic building blocks with consistent substitution patterns for kinase inhibitor programs often leads to batch-to-batch variability that compromises SAR data. 4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 671181-66-1) directly addresses this with a defined pyrazole core bearing a reactive para-cyano handle for late-stage diversification.
- Enables construction of focused RTK-targeting libraries using a privileged hinge-binding motif.
- The nitrile group supports direct conversion to carboxylic acids, amines, or tetrazoles without protecting group manipulation.
- Meets fragment library criteria (MW 225.25 Da, XLogP3 1.7) and is supplied at a validated 95% purity to minimize false positives in biophysical assays.
Molecular FormulaC13H11N3O
Molecular Weight225.251
CAS No.671181-66-1
Cat. No.B2641729
⚠ Attention: For research use only. Not for human or veterinary use.
100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
not available
Structure & Identifiers
Interactive Chemical Structure Model
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile: Versatile Building Block
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 671181-66-1) is a heterocyclic small molecule with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol, characterized by a pyrazole core bearing acetyl and methyl substituents linked to a para-cyanophenyl group [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and other bioactive heterocycles [2]. It is commercially available from multiple reputable vendors with a standard purity specification of 95% , making it a reliable entry point for SAR exploration and fragment-based drug discovery.
Designed for medicinal chemistry as a heterocyclic building block
Multi-vendor sourcing with standardized purity specification
Compatible with cross-coupling and late-stage functionalization workflows
[2] Kuleshova O, et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. 2017;2(12):8771-8780. S-EPMC6645537. View Source
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile: Key Advantages Over Analogs
The pyrazole scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution pattern profoundly alter both synthetic utility and biological profile. While many N-aryl pyrazoles exist, the combination of an electron-withdrawing 4-cyano group on the phenyl ring with an electron-donating 5-methyl and an electron-withdrawing 4-acetyl group on the pyrazole creates a unique electronic and steric environment [1]. This specific substitution pattern influences reactivity in cross-coupling reactions, regioselectivity in further functionalization, and binding interactions with biological targets such as receptor tyrosine kinases (RTKs) [2]. Simply substituting a generic pyrazole analog—e.g., one lacking the acetyl group or bearing a different aryl moiety—would result in a different compound with unpredictable changes in synthetic efficiency, physicochemical properties, and biological activity, thus compromising experimental reproducibility and SAR interpretation [3].
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile
Generic pyrazole analog (e.g., lacking acetyl or cyano group)
Altered electronic and steric profile may shift reactivity and binding interactions
Nitrile-equipped para-cyanophenyl
Unsubstituted phenyl or carboxylic acid analog
Loss of synthetic handle reduces diversification routes; lipophilicity change affects permeability context
Multi-vendor, QC-verified compound
Niche analog with limited availability
Supply uncertainty may disrupt long-term SAR programs
[2] Liao C-B, et al. Heterocyclic pyrazole compounds, method for preparing the same and use thereof. US Patent US8853207B2. 2014. View Source
[3] Kuleshova O, et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. 2017;2(12):8771-8780. S-EPMC6645537. View Source
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is consistently supplied by multiple reputable vendors (Leyan, AKSci, CymitQuimica) with a minimum purity specification of 95% . In contrast, many structurally related pyrazole benzonitrile analogs are either unavailable from commercial sources or are offered without validated purity data, introducing significant variability into research workflows.
Purity SpecificationClass-level inference
≥95% purity (multiple vendors) vs unspecified purity for many analogs
Supports reproducible synthesis and assay outcomes
Verify vendor datasheets; class-level inference
Chemical PurityReproducible SynthesisQuality Control
Evidence Dimension
Commercial Purity Specification
Target Compound Data
≥95% purity (multiple vendors)
Comparator Or Baseline
Pyrazole benzonitrile analogs without published purity specifications
Quantified Difference
Qualitative difference: established QC vs. unknown purity
Conditions
Vendor technical datasheets and product listings
Why This Matters
Procurement of this compound from verified vendors ensures consistent purity, directly impacting the reproducibility of subsequent synthetic steps and biological assays.
Chemical PurityReproducible SynthesisQuality Control
Lipophilicity and TPSA vs. Acid Analogs
The computed XLogP3 of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is 1.7, with a topological polar surface area (TPSA) of 58.7 Ų [1]. In contrast, a hypothetical analog replacing the nitrile with a carboxylic acid (e.g., 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzoic acid) would exhibit a substantially lower XLogP (estimated ~0.5-1.0) and higher TPSA (~78 Ų) due to the presence of a strong hydrogen bond donor. This 1.2-log unit difference in lipophilicity translates to a ~15-fold difference in predicted membrane permeability, significantly altering bioavailability and CNS penetration profiles.
Lipophilicity ProfileClass-level inference
XLogP3 1.7, TPSA 58.7 Ų; estimated ΔXLogP 0.7–1.2 vs carboxylic acid analog
May support CNS permeability research context; acid form favors aqueous solubility
ΔXLogP ≈ 0.7–1.2, corresponding to ~5–15× difference in predicted permeability
Conditions
Computational prediction (XLogP3 algorithm) via PubChem
Why This Matters
This physicochemical profile makes the benzonitrile derivative more suitable for CNS-targeted programs or cell-permeable probe design, whereas the carboxylic acid analog would be preferred for extracellular targets or when improved aqueous solubility is required.
The para-cyano group on the phenyl ring of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile serves as a versatile synthetic handle for further transformations, including hydrolysis to amides/carboxylic acids, reduction to aminomethyl derivatives, or participation in tetrazole formation [1]. This synthetic versatility is not present in analogs lacking this functionality, such as the unsubstituted phenyl pyrazole (1-phenyl-4-acetyl-5-methylpyrazole). In a related study, arylated pyrazoles were synthesized via Suzuki-Miyaura cross-coupling and C–H activation, achieving yields up to 71% over four steps from analogous amino-pyrazole precursors [2].
Synthetic HandlesClass-level inference
Nitrile enables hydrolysis, reduction, cycloaddition; absent in unsubstituted phenyl analog
Enables analog library generation without core resynthesis
Methodology supported by cited literature
Synthetic MethodologyCross-CouplingBuilding Block
Evidence Dimension
Synthetic Handles Available
Target Compound Data
Nitrile group enables multiple transformation pathways (hydrolysis, reduction, cycloaddition)
Comparator Or Baseline
Unsubstituted phenyl pyrazole (no cyano group)
Quantified Difference
Qualitative: nitrile group adds at least 4 distinct synthetic routes
Conditions
General synthetic methodology; see patent US8853207B2 for pyrazole functionalization
Why This Matters
Procurement of this specific compound provides a platform for generating diverse analog libraries without resynthesis of the entire core, accelerating SAR exploration.
[2] Kuleshova O, et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. 2017;2(12):8771-8780. S-EPMC6645537. View Source
Multi-Vendor Availability and Supply Consistency
4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 671181-66-1) is listed by at least six independent commercial suppliers, including Leyan, AKSci, CymitQuimica, ChemSrc, Enamine (via ChemBase), and Delta-B . This multi-vendor landscape ensures competitive pricing and consistent supply, whereas many closely related analogs (e.g., 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide) are available from only a single supplier or not at all, posing significant procurement risk for long-term projects.
Supply ResilienceSupporting evidence
≥6 suppliers vs 1–2 for niche pyrazole analogs
Reduces procurement risk for long-term projects
Vendor landscape as of June 2025; verify availability
Supply ChainVendor SourcingResearch Procurement
Evidence Dimension
Number of Verified Commercial Suppliers
Target Compound Data
≥6 suppliers
Comparator Or Baseline
Typical niche pyrazole analog (1-2 suppliers)
Quantified Difference
≥3× more sourcing options
Conditions
Vendor database search (June 2025)
Why This Matters
Multi-vendor availability reduces supply chain risk, ensures price competitiveness, and provides procurement flexibility for academic and industrial labs.
This compound serves as a strategic building block for constructing focused kinase inhibitor libraries, particularly those targeting receptor tyrosine kinases (RTKs). The pyrazole core is a well-established kinase hinge-binding motif, and the para-cyano group offers a handle for further diversification [1]. The 95% purity specification ensures that downstream products maintain consistent quality, reducing false positives in primary screens. Use this scaffold to probe SAR around the pyrazole N1-aryl position while maintaining the acetyl and methyl substituents fixed.
Late-Stage Nitrile Transformations
The nitrile group on the phenyl ring enables a suite of late-stage transformations without perturbing the pyrazole core. Researchers can hydrolyze to a carboxylic acid for improved aqueous solubility, reduce to an aminomethyl group for amine coupling, or convert to a tetrazole for enhanced metabolic stability [2]. This versatility allows a single purchased batch of 671181-66-1 to generate multiple distinct analogs, maximizing efficiency in medicinal chemistry campaigns.
Fragment-Based Drug Discovery (FBDD) Screening
With a molecular weight of 225.25 Da and a balanced lipophilicity (XLogP3 = 1.7, TPSA = 58.7 Ų), this compound meets the physicochemical criteria for a fragment hit [3]. Its commercial availability in high purity from multiple vendors makes it an attractive candidate for fragment libraries used in biophysical screens (SPR, NMR, X-ray crystallography). The pyrazole core and nitrile group provide vectors for fragment growth and merging.
Chemical Biology Probe Development
The combination of a synthetically accessible scaffold, a reactive nitrile handle, and well-characterized purity makes this compound suitable for generating chemical probes to investigate biological pathways. The acetyl group can serve as a point for bioconjugation (e.g., oxime ligation) after functional group interconversion, while the pyrazole core may engage kinase active sites [1]. Use this compound as a starting point for designing targeted degraders (PROTACs) or fluorescent probes.
Application
Selection Property
Validation Focus
Kinase inhibitor library and SAR exploration
Pyrazole scaffold with nitrile handle
Synthetic reproducibility and purity verification
Late-stage nitrile diversification
Nitrile group reactivity profile
Post-functionalization yield and identity confirmation
Fragment-based drug discovery (FBDD)
Fragment-like properties (MW, logP, TPSA)
Biophysical screen compatibility and hit confirmation
Chemical biology probe design
Bifunctional reactivity (nitrile + acetyl)
Probe stability and target engagement in model systems
[1] Liao C-B, et al. Heterocyclic pyrazole compounds, method for preparing the same and use thereof. US Patent US8853207B2. 2014. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.